molecular formula C15H12Br2O B1330770 1,3-Bis(3-bromophenyl)propan-1-one CAS No. 898782-33-7

1,3-Bis(3-bromophenyl)propan-1-one

Cat. No.: B1330770
CAS No.: 898782-33-7
M. Wt: 368.06 g/mol
InChI Key: PQJZYSCKOJMEON-UHFFFAOYSA-N
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Description

1,3-Bis(3-bromophenyl)propan-1-one: is an organic compound with the molecular formula C15H12Br2O and a molecular weight of 368.06 g/mol . This compound is characterized by the presence of two bromophenyl groups attached to a propanone backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

1,3-Bis(3-bromophenyl)propan-1-one has several applications in scientific research, including:

Safety and Hazards

The safety information available for “1,3-Bis(3-bromophenyl)propan-1-one” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(3-bromophenyl)propan-1-one can be synthesized through various methods. One common approach involves the reaction of 3-bromobenzaldehyde with acetone in the presence of a base such as sodium hydroxide . The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(3-bromophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,3-Bis(3-bromophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl groups can form non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 1,3-Bis(3-bromophenyl)propan-1-one is unique due to the presence of two bromophenyl groups at the 3-position, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,3-bis(3-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJZYSCKOJMEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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